molecular formula C15H11N3S2 B458115 5-METHYL-4-(METHYLSULFANYL)-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL CYANIDE

5-METHYL-4-(METHYLSULFANYL)-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL CYANIDE

Cat. No.: B458115
M. Wt: 297.4g/mol
InChI Key: PVEFCXFWIJHDBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-METHYL-4-(METHYLSULFANYL)-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL CYANIDE is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with various substituents such as a methyl group, a methylsulfanyl group, a phenyl group, and a carbonitrile group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-4-(METHYLSULFANYL)-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL CYANIDE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with suitable reagents under specific conditions. For example, heating the precursor with sodium methoxide in butanol under reflux conditions can lead to the formation of the desired thienopyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, reagents, and reaction conditions may be optimized for cost-effectiveness and yield. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-4-(METHYLSULFANYL)-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid is commonly used for the oxidation of the methylsulfanyl group.

    Substitution: Benzylamine and other nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Substitution: Benzylamino derivatives and other substituted products.

Scientific Research Applications

5-METHYL-4-(METHYLSULFANYL)-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL CYANIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-METHYL-4-(METHYLSULFANYL)-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL CYANIDE involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit protein tyrosine kinases, which play a crucial role in cell signaling pathways . The inhibition of these kinases can lead to the suppression of cell proliferation and other biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-METHYL-4-(METHYLSULFANYL)-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL CYANIDE is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C15H11N3S2

Molecular Weight

297.4g/mol

IUPAC Name

5-methyl-4-methylsulfanyl-2-phenylthieno[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C15H11N3S2/c1-9-11(8-16)20-15-12(9)14(19-2)17-13(18-15)10-6-4-3-5-7-10/h3-7H,1-2H3

InChI Key

PVEFCXFWIJHDBQ-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=NC(=N2)C3=CC=CC=C3)SC)C#N

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)C3=CC=CC=C3)SC)C#N

Origin of Product

United States

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